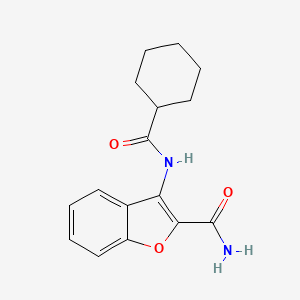

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide is a compound with the molecular formula C16H18N2O3. Benzofuran compounds, which this compound is a derivative of, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry, which enables access to a wide range of elaborate benzofuran-2-carboxamides .Molecular Structure Analysis

The molecular structure of 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide is based on the benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives, including 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide, can undergo various chemical reactions. For instance, benzofuran derivatives can undergo palladium-catalyzed cross-coupling reactions .Scientific Research Applications

Drug Design and Development

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide: is a compound that has garnered attention in the field of drug design due to its structural complexity and potential biological activity . The benzofuran core is a common motif in many biologically active compounds and is present in several marketed drugs, such as the psoriasis treatment Methoxsalen, and the antiarrhythmic medications Amiodarone and Dronedarone . This makes the compound a valuable scaffold for the development of new therapeutic agents.

Antimicrobial and Anticancer Properties

Benzofuran derivatives, including those substituted with a cyclohexanecarboxamido group, have shown a wide range of antimicrobial and anticancer properties . This suggests that 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide could be a precursor or a lead compound in the synthesis of new agents to combat infectious diseases and various forms of cancer.

Chemical Synthesis

The compound’s ability to undergo C–H arylation and transamidation chemistry makes it a versatile intermediate in organic synthesis . It can be used to create a diverse array of structurally complex benzofuran derivatives, which can be further utilized in small molecule screening campaigns for drug discovery.

Biotechnology Research

In biotechnology research, 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide can be used as a building block for the synthesis of compounds with potential biological activities . Its derivatives have been found to exhibit antiviral effects against various strains of viruses, indicating its utility in the development of antiviral drugs.

Industrial Applications

While the direct industrial applications of this specific compound may not be well-documented, the general class of benzofuran derivatives to which it belongs is of considerable interest for novel synthetic methodologies . These methodologies can lead to the production of new materials with potential applications in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

Mode of Action

Benzofuran compounds are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific interactions between this compound and its targets that result in these effects are subjects of ongoing research.

properties

IUPAC Name |

3-(cyclohexanecarbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c17-15(19)14-13(11-8-4-5-9-12(11)21-14)18-16(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLGJNJJNPEAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)

![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)

![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2986359.png)